Acetanilide, 2'-acetonyl- Acetanilide, 2'-acetonyl-
Brand Name: Vulcanchem
CAS No.: 14300-15-3
VCID: VC20972915
InChI: InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
SMILES: CC(=O)CC1=CC=CC=C1NC(=O)C
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Acetanilide, 2'-acetonyl-

CAS No.: 14300-15-3

Cat. No.: VC20972915

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 2'-acetonyl- - 14300-15-3

CAS No. 14300-15-3
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name N-[2-(2-oxopropyl)phenyl]acetamide
Standard InChI InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
Standard InChI Key GMFKXTWKFHPRQV-UHFFFAOYSA-N
SMILES CC(=O)CC1=CC=CC=C1NC(=O)C
Canonical SMILES CC(=O)CC1=CC=CC=C1NC(=O)C

Chemical Identity and Basic Properties

Acetanilide, 2'-acetonyl- is an acetanilide derivative with a 2-oxopropyl substituent at the ortho position of the phenyl ring. The compound is characterized by both amide and ketone functional groups, giving it versatile chemical reactivity profiles.

Identification Data

The following table summarizes the key identification parameters for Acetanilide, 2'-acetonyl-:

ParameterValue
IUPAC NameN-[2-(2-oxopropyl)phenyl]acetamide
CAS Registry Number14300-15-3
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Standard InChIInChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
SMILES NotationCC(=O)CC1=CC=CC=C1NC(=O)C
Sources:
The compound's chemical structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring that bears a 2-oxopropyl group (CH₃COCH₂-) at the ortho position. This particular arrangement of functional groups influences its physical, chemical, and biological properties.

Physical and Chemical Properties

PropertyValueSource
Physical StateSolid (inferred from related acetanilides)
XLogP30.1 (computed partition coefficient)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area46.2 Ų
Complexity225 (computed value)
The compound's relatively low XLogP3 value indicates moderate hydrophilicity, which could affect its solubility properties and potential biological activity. The presence of both hydrogen bond donors and acceptors suggests capacity for intermolecular interactions, particularly relevant for crystalline structure and binding characteristics.

Structural Features and Reactivity

The reactivity of Acetanilide, 2'-acetonyl- is determined by its key functional groups:

  • The amide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine.

  • The ketone group in the acetonyl substituent can participate in various carbonyl reactions including reduction, oxidation, and nucleophilic addition.

  • The aromatic ring can undergo electrophilic aromatic substitution, with regioselectivity influenced by the existing substituents .
    The proximity of the acetonyl group to the acetamide function may also enable intramolecular interactions, potentially affecting the compound's conformational preferences.

Synthesis Methods

Acetylation of Substituted Anilines

The most straightforward approach would involve the acetylation of 2-(2-oxopropyl)aniline with acetylating agents such as acetic anhydride:
2-(2-oxopropyl)aniline + (CH₃CO)₂O → N-[2-(2-oxopropyl)phenyl]acetamide + CH₃COOH
This approach mirrors the general preparation of acetanilides, which typically involves the reaction of acetic anhydride with the corresponding aniline derivative .

Palladium-Catalyzed Functionalization

Research indicates that acetanilide can undergo palladium-catalyzed cross-coupling reactions to form ortho-acylacetanilide derivatives . This suggests a potential synthetic route involving:

  • Palladium-catalyzed coupling of acetanilide with appropriate reagents to introduce the acetonyl group at the ortho position

  • Optimization of reaction conditions to improve selectivity and yield

Purification Methods

The purification of acetanilide derivatives typically involves recrystallization from appropriate solvents. For related compounds such as nitroacetanilides, recrystallization from ethanol has been employed to separate ortho and para isomers . Similar approaches might be applicable for the purification of Acetanilide, 2'-acetonyl-.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of Acetanilide, 2'-acetonyl- reveals distinctive fragmentation patterns:

ParameterValue
Total Peaks45
m/z Top Peak106
m/z 2nd Highest Peak107
m/z 3rd Highest Peak43
Source:
These fragmentation patterns are consistent with the structural features of the compound. The prominent peaks likely correspond to fragments resulting from cleavage of the acetonyl group and the acetamide function.

Nuclear Magnetic Resonance

Based on related acetanilide studies, we can anticipate the following key signals in the ¹H NMR spectrum of Acetanilide, 2'-acetonyl-:

  • Amide proton: ~7.5-8.5 ppm (potentially influenced by hydrogen bonding)

  • Aromatic protons: ~6.8-7.8 ppm (complex pattern due to ortho substitution)

  • Methylene protons of the acetonyl group: ~3.5-4.0 ppm

  • Methyl protons of the acetyl group: ~2.0-2.2 ppm

  • Methyl protons of the acetonyl group: ~2.1-2.3 ppm
    Studies on related 2'-substituted acetanilides suggest that the presence of substituents at the ortho position can significantly influence the chemical shifts, particularly due to intramolecular hydrogen bonding and conformational effects .

Applications and Research Significance

Industrial Relevance

The potential industrial applications of Acetanilide, 2'-acetonyl- include:

  • Pharmaceutical Intermediates: As a building block for the synthesis of pharmaceutical compounds, particularly those requiring selective functionalization of aromatic rings.

  • Dye Industry: Acetanilide derivatives have historical importance in dye chemistry and can serve as intermediates in the synthesis of colorants .

  • Chemical Research: The compound is designated "For research use only", highlighting its primary application in laboratory settings.

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